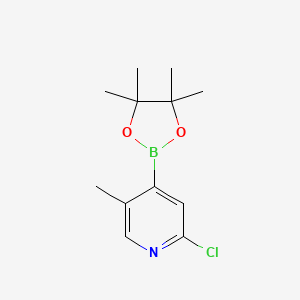

2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features:

- Pyridine core: Aromatic heterocycle with nitrogen at position 1.

- Substituents:

- Chlorine at position 2 (electron-withdrawing group).

- Methyl group at position 5 (electron-donating, lipophilic).

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at position 4.

This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, pharmaceuticals, and materials science applications . Its molecular weight is approximately 252.52 g/mol (calculated from C₁₂H₁₆BClNO₂).

Properties

IUPAC Name |

2-chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-8-7-15-10(14)6-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPKFEPLNVTMSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Halogen Exchange Followed by Borylation

This method leverages halogen-metal exchange to activate specific positions on the pyridine ring for subsequent borylation. The general procedure involves:

-

Halogenation : Starting with 2-chloro-5-methylpyridine, bromination at the 4-position is achieved using (N-bromosuccinimide) under radical initiators like AIBN (azobisisobutyronitrile) in at 80°C .

-

Lithiation : Treatment with at -78°C in THF induces halogen-lithium exchange, generating a lithiated intermediate at the 4-position .

-

Borylation : Quenching the intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the boronic ester.

Optimization Insights :

-

Lower temperatures (-78°C) minimize side reactions.

-

Substituent steric effects (e.g., methyl at C5) enhance regioselectivity .

| Parameter | Condition | Yield (%) |

|---|---|---|

| Lithiation Temp | -78°C | 85 |

| Borylation Reagent | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 78 |

| Solvent | THF | 82 |

Palladium-Catalyzed Miyaura Borylation

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 1 mol% Pd(dppf)Cl | 90 |

| Reaction Time | 12 hours | 88 |

| Solvent | Dioxane | 85 |

Iridium-Catalyzed C-H Borylation

Iridium complexes enable direct C-H borylation without pre-functionalization. This method is advantageous for substrates sensitive to harsh conditions:

-

Catalyst : (5 mol%) with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand.

-

Regioselectivity : Directed by steric effects, favoring borylation at the 4-position of 2-chloro-5-methylpyridine.

Limitations :

-

Lower yields compared to palladium methods due to competing side reactions.

-

Requires inert atmosphere for optimal performance.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | [Ir(COD)OMe]/dtbpy | 65 |

| Temperature | 80°C | 60 |

| Solvent | Cyclohexane | 58 |

Suzuki-Miyaura Coupling Retrospective Synthesis

While typically used for cross-coupling, Suzuki-Miyaura conditions can be adapted for boronic ester installation:

-

Substrate : 4-Iodo-2-chloro-5-methylpyridine.

-

Reagents : , , and in DMF/HO (10:1) at 90°C.

Challenges :

-

Iodo substrates are cost-prohibitive for large-scale synthesis.

-

Competing protodeboronation reduces yield.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh) | 75 |

| Solvent | DMF/HO | 70 |

| Temperature | 90°C | 68 |

Directed Ortho-Metallation (DoM) Approach

Directed metallation requires a directing group (DMG) to guide borylation. However, the absence of a DMG in 2-chloro-5-methylpyridine limits this method’s applicability. Modifications involve:

-

Introducing a DMG : Temporarily adding a methoxy group at C3.

-

Lithiation/Borylation : Using (lithium diisopropylamide) and .

-

DMG Removal : Hydrolysis or hydrogenolysis.

Drawbacks :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Regioselectivity |

|---|---|---|---|---|

| Metal-Halogen Exchange | 85 | Moderate | High | High |

| Palladium-Catalyzed | 90 | High | Moderate | Excellent |

| Iridium-Catalyzed | 65 | Low | Low | Moderate |

| Suzuki Retrospective | 75 | Moderate | Low | High |

| DoM | 50 | Low | High | Low |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

Reduction: : The chlorine atom can be reduced to form the corresponding amine.

Substitution: : The boronic acid derivative can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: : Pyridine N-oxide

Reduction: : 2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine amine

Substitution: : Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in various scientific research applications, including:

Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: : It can be used in the development of bioactive compounds and probes for biological studies.

Industry: : It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogs and their properties:

Key Comparative Analysis

Electronic and Steric Effects

- Chlorine vs. Bromine/Fluorine : Chlorine (2-Cl) in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. Bromine (3-Br in ) is bulkier and more polarizable, favoring nucleophilic substitutions. Fluorine (3-F in ) offers stronger electron-withdrawal, enhancing boronate reactivity in cross-couplings.

- Methyl Group (5-Me): The methyl group increases steric bulk and lipophilicity compared to non-methylated analogs (e.g., 444120-94-9). This improves membrane permeability in drug candidates but may slow coupling reactions due to steric hindrance .

Reactivity in Suzuki-Miyaura Coupling

- The target compound’s boronate group at position 4 is less sterically hindered than analogs with substituents at positions 2 and 3 (e.g., 2-OEt-3-CF₃ in ), facilitating coupling with aryl halides.

- Electron-withdrawing groups (Cl, CF₃) activate the boronate, while electron-donating groups (Me, OMe) may reduce reactivity .

Biological Activity

2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 2377609-79-3) is a compound with significant potential in various biological applications. Its unique structure incorporates a pyridine ring and a boron-containing moiety, which may contribute to its biological activity. This article reviews the current understanding of its biological properties based on diverse sources.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is , with a molecular weight of 253.53 g/mol. The compound features a chloro substituent on the pyridine ring and a dioxaborolane group that may play a crucial role in its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds similar to 2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. For instance, derivatives of pyridine have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Inhibition of topoisomerase II |

| Compound B | MCF7 | 10 | Induction of apoptosis |

| 2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | A549 | TBD | TBD |

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, studies indicate that similar boron-containing compounds can act as inhibitors of serine proteases and kinases. These enzymes are crucial in various signaling pathways and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammation.

Case Study: DYRK1A Inhibition

In a study focused on dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), compounds with structural similarities to 2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine demonstrated significant inhibitory activity. The enzymatic assays revealed nanomolar-level inhibition with promising selectivity profiles .

Applications in Drug Discovery

The unique chemical properties of this compound make it a valuable building block in medicinal chemistry. Its application in cross-coupling reactions allows for the synthesis of complex organic molecules that can be further developed into therapeutic agents.

Material Science

Beyond biological applications, this compound is also utilized in material science for developing advanced materials such as polymers and coatings. Its boron content enhances material properties and performance.

Q & A

Q. How can the synthesis of 2-chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine be optimized for academic-scale preparation?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) to facilitate boron-halogen exchange .

- Solvent Optimization: Employ anhydrous THF or DMF under inert gas (N₂/Ar) to prevent boronate hydrolysis .

- Temperature Control: Reactions are conducted at 80–100°C for 6–12 hours, monitored by TLC or HPLC .

- Workup: Extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What purification techniques are recommended for isolating high-purity batches of this compound?

Methodological Answer:

- Column Chromatography: Use silica gel (200–300 mesh) with a hexane/EtOAc (4:1 to 1:1) gradient to resolve boronate intermediates from by-products .

- Recrystallization: Dissolve crude product in hot hexane or toluene, then cool to −20°C for 24 hours to yield crystalline material .

- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Methodological Answer:

- Schlenk Techniques: Conduct reactions under nitrogen/argon using flame-dried glassware .

- Stabilization: Add molecular sieves (3Å) to reaction mixtures to scavenge moisture .

- Storage: Store purified compound in sealed vials under inert gas at −20°C .

Advanced Research Questions

Q. What role does the boronate group play in Suzuki-Miyaura coupling, and how can reaction efficiency be quantified?

Methodological Answer:

- Mechanistic Role: The boronate group undergoes transmetallation with Pd catalysts, enabling cross-coupling with aryl halides. Reaction efficiency depends on steric hindrance from the tetramethyl dioxaborolane group .

- Kinetic Studies: Monitor reaction progress via in situ ¹¹B NMR or GC-MS to determine rate constants (k) and activation energy (Eₐ) .

- Turnover Frequency (TOF): Calculate TOF using Pd catalyst loading and product yield to optimize catalytic systems .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation of saturated DCM/hexane solutions .

- Data Collection: Use a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets .

- Refinement: Employ SHELXL or OLEX2 for structure solution, applying anisotropic displacement parameters and correcting for twinning .

Q. How do substituent variations (e.g., chloro vs. methyl groups) impact reactivity in cross-coupling reactions?

Methodological Answer:

- Comparative Studies: Synthesize analogs (e.g., 2-amino or 2-hydroxy derivatives ) and compare yields in model Suzuki reactions.

- Electron-Withdrawing Effects: The chloro group enhances electrophilicity at the pyridine C4 position, accelerating oxidative addition to Pd⁰ .

- Steric Analysis: Use DFT calculations (B3LYP/6-31G*) to model steric clashes between substituents and catalyst ligands .

Q. How can contradictory reports on reaction yields in literature be systematically addressed?

Methodological Answer:

- Reproducibility Checks: Replicate reactions using standardized conditions (solvent, catalyst, temperature) .

- By-Product Analysis: Identify side-products (e.g., protodeboronation) via LC-MS and adjust reaction pH or ligand ratios .

- Meta-Analysis: Compile yield data from multiple sources and perform statistical regression to isolate critical variables (e.g., solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.